![molecular formula C14H16N2O3S B1408438 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715248-09-1](/img/structure/B1408438.png)
2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a derivative of 4-Methoxyphenylacetic acid . It is an ester derivative and can be used as an intermediate in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . The reaction of carbonitrile with N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide in boiling ethanol containing a few drops of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yielded a compound with a similar structure .Molecular Structure Analysis
The molecular structure of the compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The compound 1 consists of intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It is an ester derivative and can be used as an intermediate in the synthesis of various compounds .Scientific Research Applications
Synthesis and Catalysis
The synthesis of esters, including those similar in structure to 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, via alkoxycarbonylation of unsaturated phytogenic substrates, is a significant area of research. This process is pivotal for producing ester products from alternative feedstocks, offering solutions for resource saving, waste minimization, and enhanced process efficiency in the chemical industry. High yields and selectivities to the desired products are achievable under mild conditions, particularly with the use of homogeneous palladium-diphosphine catalysts, highlighting the potential for new industrial applications (Sevostyanova & Batashev, 2023).
Environmental Impact and Degradation
Research into the environmental fate and behavior of esters, such as parabens (which share functional groups with the compound ), reveals insights into their biodegradability and persistence in aquatic environments. Despite treatments that efficiently remove these compounds from wastewater, they remain ubiquitous in surface waters and sediments. Their presence underscores the continuous introduction of ester-based products into the environment, necessitating further study on their stability, degradation, and potential formation of more persistent chlorinated by-products (Haman et al., 2015).
Drug Synthesis and Pharmaceutical Applications
The novel synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, emphasizes the importance of esters and their derivatives in drug development. The conversion of esters with Grignard reagents highlights the versatility and efficiency of esters in synthesizing key pharmaceutical compounds. Such processes underscore the role of ester functionalities in developing medications with improved yield and process simplicity (Saini et al., 2019).
Biopolymers and Materials Science
In materials science, the modification of natural polymers through esterification opens new avenues for creating biopolymers with specific properties. For example, the synthesis of xylan esters through chemical modification offers potential applications in drug delivery and as additives in various industrial applications, showcasing the adaptability of esterified biopolymers in developing new materials (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCKLYZCUTWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.